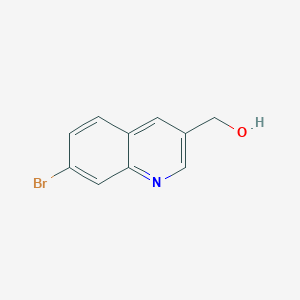

(7-Bromoquinolin-3-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

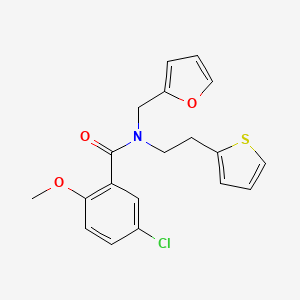

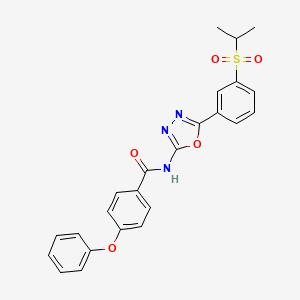

“(7-Bromoquinolin-3-yl)methanol” is a chemical compound with the molecular formula C10H8BrNO . It is a versatile compound with diverse properties and potential applications in scientific research and industrial processes.

Synthesis Analysis

The synthesis of quinoline derivatives, such as “(7-Bromoquinolin-3-yl)methanol”, has been reported in the literature . Various synthesis protocols have been used for the construction of this scaffold, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis

The molecular structure of “(7-Bromoquinolin-3-yl)methanol” consists of a quinoline ring substituted with a bromo group at the 7th position and a methanol group at the 3rd position . The molecular weight of the compound is 238.084 g/mol.Chemical Reactions Analysis

While specific chemical reactions involving “(7-Bromoquinolin-3-yl)methanol” are not detailed in the retrieved sources, quinoline derivatives are known to participate in a variety of chemical reactions . These reactions often involve the functionalization of the quinoline scaffold for biological and pharmaceutical activities .科学的研究の応用

Fluorescence in Alcohols

Research on styrylquinolines, structurally related to (7-Bromoquinolin-3-yl)methanol, has shown dual emission bands in alcohols like methanol, indicating high basicity in their excited singlet state. This property allows for protonation by alcohol molecules, suggesting potential applications in fluorescence-based sensors or studies (Gennari, Galiazzo, & Bortolus, 1989).

Excited-State Proton Transfer

The excited-state proton transfer (ESPT) of 7-hydroxyquinoline (7HQ), closely related to (7-Bromoquinolin-3-yl)methanol, in methanol reveals complex proton transfer mechanisms. This understanding aids in the design of photophysical and photochemical applications, including sensors and switches (Cui, Zhao, Zhao, Li, Song, & Xia, 2015).

Lipid Dynamics Influence

Methanol's impact on lipid dynamics, relevant to solubilizing agents for membrane studies, suggests that (7-Bromoquinolin-3-yl)methanol could influence membrane-associated research or drug delivery systems (Nguyen, DiPasquale, Rickeard, Stanley, Kelley, & Marquardt, 2019).

Catalytic Efficiency in Bacterial Methanol Use

The presence of rare-earth elements in methanol dehydrogenase enzymes suggests that (7-Bromoquinolin-3-yl)methanol could play a role in microbial methanol utilization or methane conversion, providing insights into environmental biotechnology (Keltjens, Pol, Reimann, & Camp, 2014).

Photophysical Properties and Catalysis

Research on chloroquinoline-based derivatives, which include structures like (7-Bromoquinolin-3-yl)methanol, has explored their photophysical properties and catalytic applications. This highlights potential uses in creating selective sensors or catalysts for organic synthesis (Singh, Sindhu, & Khurana, 2015; Yoon, Ramesh, Kim, Ryu, & Ahn, 2006).

Antibacterial Activities

The synthesis of 6-Bromoquinolin-4-ol derivatives has shown potential antibacterial activities against resistant strains, indicating that (7-Bromoquinolin-3-yl)methanol could contribute to the development of new antimicrobial agents (Arshad, Rasool, Qamar, Shah, & Zakaria, 2022).

将来の方向性

Quinoline derivatives, such as “(7-Bromoquinolin-3-yl)methanol”, have attracted the attention of chemists, medicinal chemists, and professionals in health sciences due to their versatile applications . They can act as potential building blocks for various pharmacologically active scaffolds . Therefore, the future directions in the research of “(7-Bromoquinolin-3-yl)methanol” and similar compounds may involve the development of potent lead compounds with good efficacy and low toxicity .

特性

IUPAC Name |

(7-bromoquinolin-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-9-2-1-8-3-7(6-13)5-12-10(8)4-9/h1-5,13H,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRMVARQRPSYQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)CO)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-Bromoquinolin-3-yl)methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2949939.png)

![N-(cyanomethyl)-N-ethyl-4-[(oxolan-2-yl)methoxy]benzamide](/img/structure/B2949943.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2949950.png)

![3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid](/img/structure/B2949951.png)

![2-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-5-nitrobenzamide](/img/structure/B2949954.png)

![Lithium 7-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2949959.png)